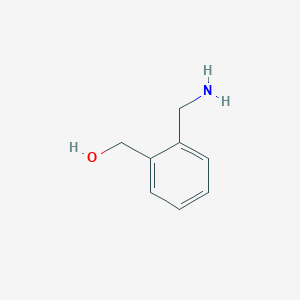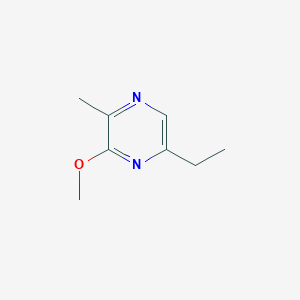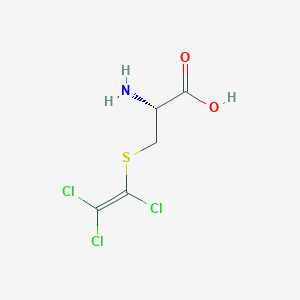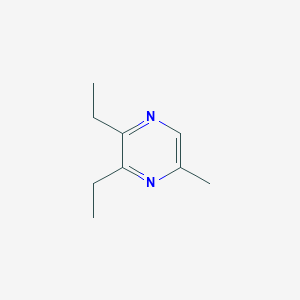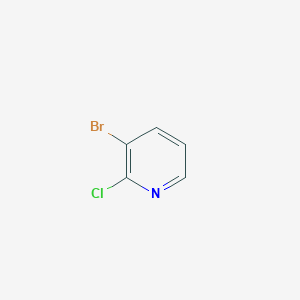
(Z)-1,5-Octadien-3-one
Übersicht
Beschreibung
(Z)-1,5-Octadien-3-one, also known as (Z)-3-octen-1-one, is a naturally occurring compound that can be found in various fruits, vegetables, and flowers. It is known for its distinct odor, which is often described as mushroom-like or earthy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including food science, agriculture, and medicine.
Wissenschaftliche Forschungsanwendungen
1. Use as Internal Standards in Isotope Dilution Assays
(Z)-1,5-Octadien-3-one and its isotopically labeled derivatives have been utilized as internal standards in isotope dilution assays. These standards are essential for accurate quantification in various chemical analyses. Isotopic labeling and chemical purity of these compounds are characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, which are crucial for ensuring the reliability of the assay results (Lin et al., 1999).
2. Involvement in Copolymerization Processes
(Z)-1,5-Octadien-3-one plays a role in copolymerization processes. For instance, it is involved in the copolymerization of propene with nonconjugated dienes like 1,5-hexadiene and 1,7-octadiene, using various catalysts. This copolymerization process, which includes intramolecular cyclization, significantly influences the microstructure of the resulting polymers. The incorporation of nonconjugated dienes and the stereoselectivity of cycloaddition are key aspects of this research (Naga, Shiono, & Ikeda, 1999).
3. Role in Flavor Chemistry
In flavor chemistry, (Z)-1,5-Octadien-3-one has been identified as a significant contributor to the aroma of certain products. For example, it was found to contribute to the dried fruits aroma in Vitis vinifera cv. Merlot and Cabernet Sauvignon musts. Quantitative methods have been developed to assay this compound in musts, highlighting its importance in the sensory qualities of wine (Allamy, Darriet, & Pons, 2017).
4. Application in Synthetic Chemistry
(Z)-1,5-Octadien-3-one is used in synthetic chemistry for various purposes. For instance, it is involved in the generation and cycloaddition reactions of certain compounds. Its reactivity and the formation of specific derivatives through these reactions are critical for synthesizing a wide range of chemical products (Fernández, Pollart, & Moore, 1988).
5. In Hydrogenation Catalysis
This compound is also relevant in the field of hydrogenation catalysis. Specific zirconium(III) complexes, for instance, have shown selectivity in hydrogenating unsaturated hydrocarbons, including 1,5-cyclo-octadiene, to produce cyclo-octene. Such catalytic processes are vital in industrial chemistry for the efficient production of various chemicals (Choukroun, Basso-Bert, & Gervais, 1986).
Eigenschaften
IUPAC Name |
(5Z)-octa-1,5-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBQOFZVSNDAW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017502 | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,5-Octadien-3-one | |
CAS RN |
65767-22-8 | |
| Record name | 1,5-Octadien-3-one, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what natural sources has (Z)-1,5-Octadien-3-one been identified?
A1: (Z)-1,5-Octadien-3-one has been found in a wide array of natural sources, including:
- Fruits: apricots [], grapes [], strawberries [], cashew apples [, ]
- Vegetables: wasabi [], tomatoes [], potatoes []
- Seafood: prawns [, ], lobsters [], cod [, ], trout [, , ], salmon [], sardines [], fish sauce [], oyster leaf []
- Other: green tea [, , , , ], miso [], sheep meat [], Gynura bicolor leaves []
Q2: How does the concentration of (Z)-1,5-Octadien-3-one impact its perceived odor in food?
A: In Merlot and Cabernet Sauvignon musts, (Z)-1,5-Octadien-3-one contributes to a dried fig nuance at concentrations between 64 and 96 ng/L []. Above this level, it imparts a geranium nuance.
Q3: Does processing or storage affect the concentration of (Z)-1,5-Octadien-3-one in food?
A3: Yes, several studies show that processing and storage can significantly impact (Z)-1,5-Octadien-3-one levels. For instance:
- Sulfur dioxide: Adding sulfur dioxide to musts can decrease (Z)-1,5-Octadien-3-one concentration by 60% [].
- Heat treatment: Heat processing of miso (fermented soybean paste) leads to a decrease in (Z)-1,5-Octadien-3-one levels [].
- Storage conditions: Storing salmon and cod at -13°C, as opposed to -60°C, resulted in an increased concentration of (Z)-1,5-Octadien-3-one and the development of off-flavors [].
- Fermentation: The presence of Saccharomyces cerevisiae yeast during alcoholic fermentation of grape must can reduce (Z)-1,5-Octadien-3-one to the less odorous (Z)-5-octen-3-one [].
Q4: Can (Z)-1,5-Octadien-3-one contribute to off-flavors in food?
A4: Yes, while (Z)-1,5-Octadien-3-one can contribute to desirable aromas, it can also be associated with off-flavors:
- Fishy off-flavor: (Z)-1,5-Octadien-3-one, along with other compounds like (E,Z)-2,6-nonadienal and methional, contribute to a "fishy" off-flavor in stored sardines [].
- "Natsucha-shu" in green tea: In summer crops of green tea, (Z)-1,5-Octadien-3-one is a key contributor to the characteristic off-flavor known as "Natsucha-shu" [, ].
Q5: How is (Z)-1,5-Octadien-3-one formed in food?
A5: (Z)-1,5-Octadien-3-one can be formed through various pathways, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









